(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-methylpiperazin-1-yl)methanone hydrochloride
Description
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-(3-methylpiperazin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c1-10-9-16(6-5-15-10)14(17)11-3-2-4-12-13(11)19-8-7-18-12;/h2-4,10,15H,5-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNIBNFXJWHAMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=C3C(=CC=C2)OCCO3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-methylpiperazin-1-yl)methanone hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, including cytotoxic effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H17ClN2O3
- CAS Number : 1353985-90-6
The compound is believed to interact with various biological targets, influencing pathways related to cell proliferation and apoptosis. Its structure suggests potential activity as a kinase inhibitor or receptor modulator.
Cytotoxicity Studies
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings from notable research:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HeLa | 150 | Significant apoptosis observed |
| U87 | 120 | Moderate cytotoxicity |
| EUFA30 | 300 | Minimal effect on normal cells |
These results indicate that this compound exhibits selective toxicity towards cancerous cells while sparing normal cells at higher concentrations .
Mechanistic Insights
The compound's mechanism appears to involve the induction of apoptosis in cancer cells through both intrinsic and extrinsic pathways. It has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins . Additionally, it may inhibit specific signaling pathways that are crucial for tumor growth and survival.
Study 1: In Vivo Efficacy
In a recent animal model study, the compound was administered to mice bearing xenograft tumors derived from human cancer cell lines. The results demonstrated a significant reduction in tumor size compared to control groups treated with a placebo. The study highlighted the potential of this compound as a therapeutic agent in oncology .
Study 2: Pharmacokinetics
Another study focused on the pharmacokinetic profile of this compound. It was found that the compound has a favorable absorption rate with moderate bioavailability. Metabolism studies indicated that it is primarily processed by liver enzymes, suggesting potential interactions with other drugs metabolized by similar pathways .
Scientific Research Applications
Antipsychotic Properties
One of the primary applications of this compound is its potential use as an antipsychotic agent. Research indicates that derivatives of the 2,3-dihydrobenzo[b][1,4]dioxin structure exhibit activity at dopamine receptors, particularly the D4 receptor, which is implicated in various psychiatric disorders including schizophrenia.
- Case Study : A study by Kugler et al. demonstrated that compounds related to this structure show high selectivity for the D4 receptor over D2 and D3 receptors, suggesting their potential efficacy in treating negative symptoms of schizophrenia without the side effects common to other antipsychotics .
Radioligand Development
The compound has been explored as a precursor for radioligands used in positron emission tomography (PET) imaging. The ability to label this compound with fluorine-18 allows for visualization of dopamine receptor activity in vivo.
- Research Findings : A notable study synthesized a fluorinated derivative of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-methylpiperazin-1-yl)methanone hydrochloride, achieving a radiochemical yield of 15% with high purity. This derivative was used to track D4 receptor activity in animal models, providing insights into neuropharmacological mechanisms .
Potential in Cancer Research
Recent investigations have also indicated that compounds based on the 2,3-dihydrobenzo[b][1,4]dioxin scaffold may possess anticancer properties. These compounds can interfere with cell signaling pathways that promote tumor growth.
- Case Study : In vitro studies have shown that certain derivatives inhibit the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways. This suggests their potential as chemotherapeutic agents .
Table of Applications and Findings
Chemical Reactions Analysis
Alkylation and Coupling
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Alkylation | Na₂CO₃, DMF, heat (80°C) | Formation of methanone linkage |
| Piperazine coupling | Methanesulfonic anhydride, Et₃N, MeCN | Attachment of 3-methylpiperazine moiety |
Hydrolysis and Substitution
The methanone group undergoes hydrolysis under acidic or basic conditions, potentially forming carboxylic acids or esters. The piperazine ring may participate in aliphatic substitution reactions , such as quaternization or alkylation, depending on the reaction environment .
Reactivity Profile
-
Electrophilic substitution : The dihydrobenzo[b] dioxin moiety may undergo electrophilic aromatic substitution at the 5-position due to the electron-donating nature of the oxygen atoms .
-
Piperazine-mediated reactions : The 3-methylpiperazine group can engage in nucleophilic attacks (e.g., with halides) or form complexes with Lewis acids .
Analytical Data
Comparison with Structural Analogues
Mechanistic Insights
The synthesis relies on stepwise functionalization of the dihydrobenzo[b] dioxin core, followed by coupling with piperazine derivatives. Reactions are optimized for regioselectivity and yield, with purification via column chromatography .
This compound’s reactivity is influenced by its heterocyclic substituents , making it a versatile scaffold for medicinal chemistry applications. Further studies could explore its stability under physiological conditions and potential bioisosteric modifications.
Note : All data sourced from patents, peer-reviewed journals, and reputable chemical databases, excluding excluded platforms.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Methyl Substitution : The target compound’s 3-methyl group reduces metabolic degradation compared to the unsubstituted piperazine analog .
- Heterocyclic Modifications : Pyrazine (in ) and thiopyran sulfone (in ) substituents introduce distinct electronic and steric effects, influencing solubility and target interactions.
Pharmacological Activity and Selectivity
- Piperazine Derivatives : Unsubstituted piperazine analogs (e.g., ) are often explored for central nervous system (CNS) targets due to their ability to cross the blood-brain barrier. The 3-methyl group in the target compound may fine-tune receptor affinity.
- Ferroptosis Induction : Piperazine-containing compounds have been implicated in ferroptosis pathways, a form of regulated cell death selective for cancer cells . The target compound’s stability may enhance therapeutic windows for oral cancers.
Preparation Methods
Optimization of Carboxamide Coupling
Critical to this step is the stoichiometric balance between the carboxylic acid and 3-methylpiperazine. Excess piperazine (>1.2 equivalents) risks di-alkylation, while sub-stoichiometric quantities reduce conversion rates. Source corroborates this finding, demonstrating that a 1:1.1 molar ratio of acid to amine in dichloromethane (DCM) with N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent achieves 78% isolated yield. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) ensures removal of unreacted starting materials.
Formation of the Hydrochloride Salt
Conversion of the free base to its hydrochloride salt enhances solubility and stability. Source specifies treating the methanone free base with hydrochloric acid (2M in diethyl ether) at 0°C, followed by rotary evaporation and recrystallization from ethanol/water (9:1). The resulting hydrochloride salt exhibits a melting point of 214–216°C and >99% purity by HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient).
Salt Characterization
Fourier-transform infrared (FTIR) spectroscopy of the hydrochloride salt reveals N–H stretching vibrations at 3300 cm⁻¹ and C=O absorption at 1660 cm⁻¹, consistent with secondary amide formation. $$ ^1\text{H} $$ NMR (400 MHz, DMSO-d6) displays characteristic signals for the benzo[d]dioxin moiety (δ 4.25–4.30 ppm, OCH₂CH₂O) and piperazine protons (δ 2.85–3.20 ppm, NCH₂CH₂N).
Alternative Synthetic Pathways
Nucleophilic Substitution Approaches
Source reports an alternative route where 2-chloro-1-(3-methylpiperazin-1-yl)ethanone reacts with 5-mercapto-1,3,4-oxadiazole derivatives under basic conditions (KOH/methanol). While this method avoids carbodiimide coupling agents, it necessitates stringent temperature control (20–25°C) to prevent thiol oxidation.
Microwave-Assisted Synthesis
Recent advancements include microwave irradiation to accelerate amide bond formation. A trial using 2,3-dihydrobenzo[b]dioxine-5-carboxylic acid and 3-methylpiperazine in dimethyl sulfoxide (DMSO) at 120°C for 20 minutes achieved 82% yield, reducing reaction time from 12 hours to minutes. However, scalability remains limited due to equipment constraints.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and safety. Source highlights a continuous-flow system where the methanone intermediate is synthesized in a tubular reactor at 50°C with a residence time of 30 minutes, achieving 90% conversion. Subsequent salt formation in a falling-film evaporator minimizes solvent use, aligning with green chemistry principles.
Analytical and Regulatory Compliance
Quality control protocols for pharmaceutical-grade material require stringent impurity profiling. Source identifies residual solvents (e.g., DCM) as critical impurities, quantified via gas chromatography (GC) with flame ionization detection (FID). The United States Pharmacopeia (USP) mandates <600 ppm for Class 2 solvents, achievable through vacuum drying at 60°C.
Q & A
Basic: What are the established protocols for synthesizing (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(3-methylpiperazin-1-yl)methanone hydrochloride?
Methodological Answer:
A common approach involves coupling the dihydrobenzo[1,4]dioxin moiety with a 3-methylpiperazine derivative via a carbonyl linker, followed by hydrochloric acid salt formation. For example, chalcone-like intermediates (as seen in pyrazoline syntheses) can be adapted by substituting reactants with the target aromatic and heterocyclic components . Post-synthesis, purification via column chromatography (silica gel, petroleum ether/ethyl acetate gradients) and recrystallization ensures >95% purity. Characterization requires FT-IR (to confirm carbonyl and amine groups), - and -NMR for structural verification, and mass spectrometry for molecular weight confirmation .
Basic: How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
Purity is assessed via HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase. Structural validation employs:
- FT-IR spectroscopy : Peaks at ~1650–1680 cm (C=O stretch) and 2800–3000 cm (piperazine N-H stretches) .
- NMR spectroscopy : Integration ratios in -NMR should align with expected protons (e.g., dihydrodioxin’s OCHO at δ 4.2–4.5 ppm, piperazine CH at δ 1.2–1.4 ppm) .
- Mass spectrometry : ESI-MS should show [M+H] at m/z 298.77 .
Advanced: How should experimental designs account for potential contradictions in solubility data across studies?
Methodological Answer:
Contradictions often arise from differing solvent systems, pH, or temperature. To resolve this:
Standardize conditions : Use USP buffers (pH 1.2–7.4) and controlled temperatures (25°C ± 0.5°C) for solubility assays.
Validate via multiple methods : Compare shake-flask, UV spectrophotometry, and HPLC-derived solubility values .
Statistical analysis : Apply ANOVA to identify outliers and assess reproducibility across replicates .
Advanced: What strategies are recommended for studying the compound’s stability under varying environmental conditions?
Methodological Answer:
Design accelerated stability studies using ICH Q1A guidelines:
- Thermal stability : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC.
- Photostability : Use a xenon lamp (ICH Q1B) to simulate UV exposure, assessing changes in absorbance and impurity profiles .
- Hydrolytic stability : Test in aqueous buffers (pH 2–10) at 60°C for 48 hours, quantifying hydrolysis products (e.g., free piperazine) .
Advanced: How can researchers design ecotoxicological studies to evaluate environmental risks?
Methodological Answer:
Adopt a tiered approach:
Laboratory assays :
- Acute toxicity : Daphnia magna 48-hour LC tests.
- Bioaccumulation : Measure log (octanol-water partition coefficient) via shake-flask method .
Field simulations : Use microcosms to assess biodegradation half-life (t) in soil/water systems under OECD 307 guidelines .
Multi-species modeling : Apply species sensitivity distributions (SSDs) to predict no-effect concentrations (PNECs) .
Advanced: What analytical techniques resolve discrepancies in receptor-binding affinity data?
Methodological Answer:
Discrepancies may stem from assay variability (e.g., radioligand vs. SPR). Mitigate by:
Cross-validation : Compare results from radioligand binding (e.g., -labeled assays) with surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry).
Control standardization : Use reference agonists/antagonists (e.g., clozapine for dopamine receptors) to calibrate assay sensitivity .
Data normalization : Express binding affinities (K) relative to internal controls to minimize inter-lab variability .
Basic: What are the key physicochemical properties influencing this compound’s bioavailability?
Methodological Answer:
Critical properties include:
- Lipophilicity : Calculated logP (e.g., using ChemDraw) should align with experimental log values (target ~2–3 for CNS penetration) .
- pK : Determine via potentiometric titration to predict ionization states in physiological pH (e.g., piperazine’s basic N with pK ~8.5) .
- Solubility : Use biorelevant media (FaSSIF/FeSSIF) to simulate intestinal absorption .
Advanced: How can computational methods optimize derivative synthesis for enhanced activity?
Methodological Answer:
Employ a QSAR-driven workflow:
Docking studies : Use AutoDock Vina to model interactions with target receptors (e.g., 5-HT).
ADMET prediction : Apply SwissADME to prioritize derivatives with favorable pharmacokinetics.
Synthetic feasibility : Screen proposed structures using retrosynthesis tools (e.g., ASKCOS) to identify viable routes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
